N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide is an organic compound characterized by the presence of a phenyl ring substituted with an acetamide group and a 1,5-dihydroxypentan-2-yl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide typically involves the reaction of 2-aminophenol with 1,5-dihydroxy-2-pentanone under acidic conditions to form the intermediate, which is then acetylated using acetic anhydride. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as hydrochloric acid
Solvent: Ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of 2-aminophenol and 1,5-dihydroxy-2-pentanone
Reaction Control: Maintaining optimal temperature and pH
Purification: Crystallization and filtration to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(1,5-dioxopentan-2-yl)phenylacetamide.
Reduction: Formation of N-[2-(1,5-dihydroxypentan-2-yl)phenyl]ethylamine.
Substitution: Formation of halogenated derivatives such as N-[2-(1,5-dihydroxypentan-2-yl)-4-bromophenyl]acetamide.
Scientific Research Applications
N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Pathways Involved: Inhibition of the COX pathway, leading to reduced production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]benzamide
- N-[2-(1,5-Dihydroxypentan-2-yl)phenyl]formamide
Uniqueness
N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits a higher affinity for certain enzymes and better pharmacokinetic properties.
Properties
CAS No. |
649558-98-5 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-[2-(1,5-dihydroxypentan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H19NO3/c1-10(17)14-13-7-3-2-6-12(13)11(9-16)5-4-8-15/h2-3,6-7,11,15-16H,4-5,8-9H2,1H3,(H,14,17) |
InChI Key |
CLKAZCMLVMUVSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(CCCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.